EP 171 is classified as a quinazolinone derivative, specifically a substituted 6-bromoquinazolin-4-one. This classification is significant as it indicates the compound's structural framework, which is integral to its biological activity. The compound was synthesized as part of a broader effort to develop new scaffolds for drug discovery targeting the metabotropic glutamate receptor system, which plays a crucial role in modulating neurotransmission and is implicated in various neuropsychiatric conditions .
The synthesis of EP 171 involves a multi-step process that includes several key reactions:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of EP 171 features a quinazolinone core with specific substituents that influence its pharmacological properties.
Crystal structure analysis using single-crystal X-ray diffraction has confirmed these structural characteristics, providing insights into the spatial arrangement of atoms within the molecule.
EP 171 participates in various chemical reactions typical for quinazolinone derivatives:
The specific reaction pathways are essential for understanding how modifications can lead to improved efficacy or selectivity in therapeutic applications.
The mechanism of action for EP 171 primarily involves modulation of the metabotropic glutamate receptor system:
Data from pharmacological assays indicate that EP 171 effectively alters neurotransmitter dynamics, contributing to its observed antipsychotic-like effects.
EP 171 exhibits several notable physical and chemical properties:
Quantitative measurements such as log P (partition coefficient) can also be determined to predict absorption characteristics.
EP 171 holds promise in several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2